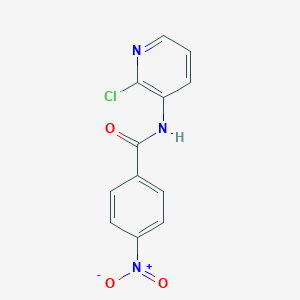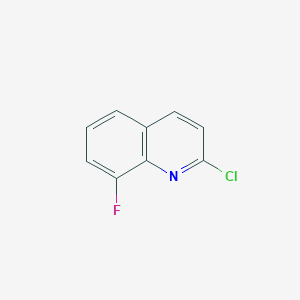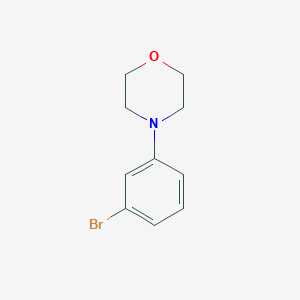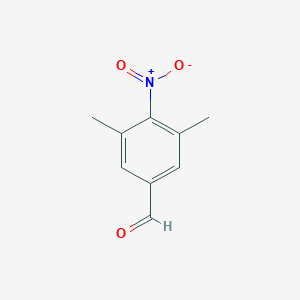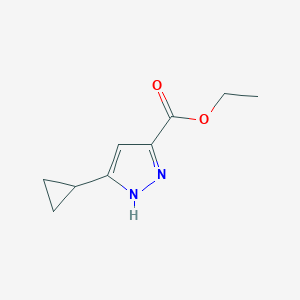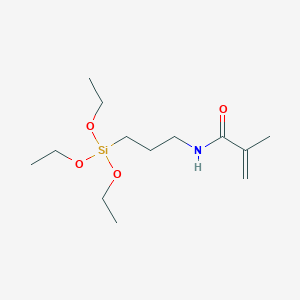
(3-Methacrylamidopropyl)triethoxysilane, tech-95
Overview
Description
(3-Methacrylamidopropyl)triethoxysilane, tech-95 is an organosilicon compound with the molecular formula C13H27NO4Si. It is a versatile chemical used primarily as a surface treatment agent and adhesive, enhancing the wettability and adhesion of various materials such as metals, plastics, and rubber. This compound combines the reactivity of a methacrylamide group with the functionality of a triethoxysilane moiety, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
(3-Methacrylamidopropyl)triethoxysilane, also known as 2-Methyl-N-(3-triethoxysilylpropyl)prop-2-enamide , is an organosilicon compound. Its primary targets are the surfaces of various materials such as metals, plastics, and rubber . It acts as a surface treatment agent and adhesive, enhancing the wettability and adhesion of these surfaces .
Mode of Action
The compound interacts with its targets by forming bonds at the interface of different materials . This interaction results in improved adhesion and wettability of the material surfaces .
Biochemical Pathways
It is known that the compound can modulate ion diffusion and deposition behaviors in composite solid-state electrolytes (csse) for all-solid-state lithium batteries (allsb) . This is achieved through the in-situ synergy effects of coupling/crosslinking and hydrogen bonding .
Pharmacokinetics
It’s worth noting that the compound has a predicted density of 0968±006 g/cm3 and a predicted boiling point of 3670±340 °C . It reacts slowly with moisture/water .
Result of Action
The result of the action of (3-Methacrylamidopropyl)triethoxysilane is the enhancement of the surface properties of various materials. It improves the wettability and adhesion of surfaces, making it useful as a surface treatment agent and adhesive . In the context of ALLSB, the compound contributes to favorable interfacial compatibility and stability, establishing a fast ion transport channel in the battery .
Action Environment
The action of (3-Methacrylamidopropyl)triethoxysilane can be influenced by environmental factors. For instance, it should be stored in a cool, dry, and sealed place, away from fire and flammable substances . During handling and storage, leakage and mixing with other chemicals should be prevented to avoid hazards .
Preparation Methods
(3-Methacrylamidopropyl)triethoxysilane, tech-95 is typically synthesized through the reaction of silane with 3-methacrylamidopropyl ester. The process involves multiple steps, including reaction, extraction, and purification . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles to achieve large-scale synthesis .
Chemical Reactions Analysis
(3-Methacrylamidopropyl)triethoxysilane, tech-95 undergoes various chemical reactions, including hydrolysis, condensation, and polymerization . Common reagents used in these reactions include water, alcohols, and acids . The hydrolysis of this compound leads to the formation of silanol groups, which can further condense to form siloxane bonds . These reactions are crucial for its application as a coupling agent and in the formation of cross-linked polymer networks .
Scientific Research Applications
(3-Methacrylamidopropyl)triethoxysilane, tech-95 has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: The compound is employed in the immobilization of biomolecules and the modification of surfaces for biological assays.
Medicine: It is used in the development of medical devices and drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: this compound is used in the production of sealants, adhesives, and coatings, providing enhanced adhesion and flexibility.
Comparison with Similar Compounds
(3-Methacrylamidopropyl)triethoxysilane, tech-95 is unique due to its combination of a methacrylamide group and a triethoxysilane moiety. Similar compounds include:
(3-Methacryloxypropyl)trimethoxysilane: This compound also contains a methacrylate group but differs in the type of silane group attached.
(3-Aminopropyl)triethoxysilane: This compound has an amino group instead of a methacrylamide group, which affects its reactivity and applications.
(3-Chloropropyl)triethoxysilane: This compound contains a chloro group, making it suitable for different types of chemical modifications.
These compounds share some similarities in their applications but differ in their specific functional groups and reactivity, making this compound unique in its versatility and range of applications.
Properties
IUPAC Name |
2-methyl-N-(3-triethoxysilylpropyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4Si/c1-6-16-19(17-7-2,18-8-3)11-9-10-14-13(15)12(4)5/h4,6-11H2,1-3,5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJISAEASWJKEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C(=C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343103 | |
| Record name | 2-Methyl-N-[3-(triethoxysilyl)propyl]acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109213-85-6 | |
| Record name | 2-Propenamide, 2-methyl-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-N-[3-(triethoxysilyl)propyl]acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenamide,2-methyl-N-[3-(triethoysilyl)propyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
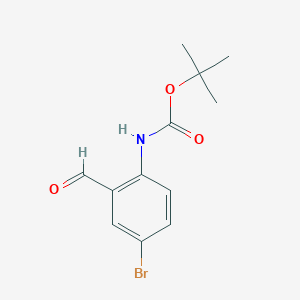
![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)
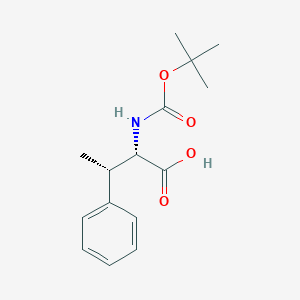
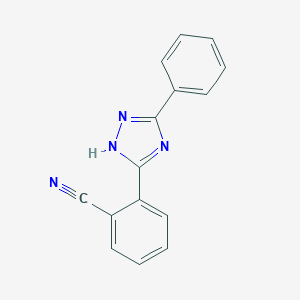
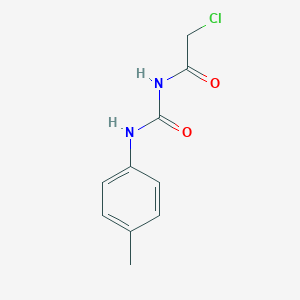
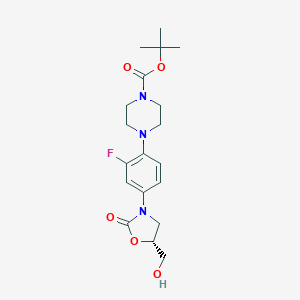
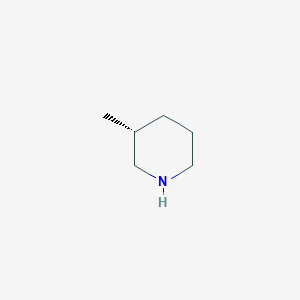
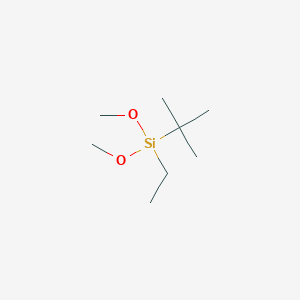
![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)
